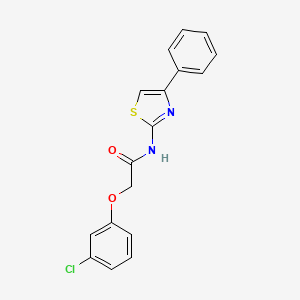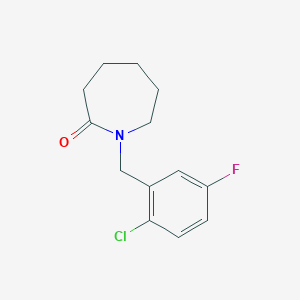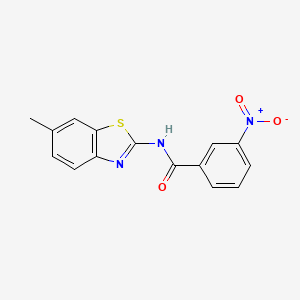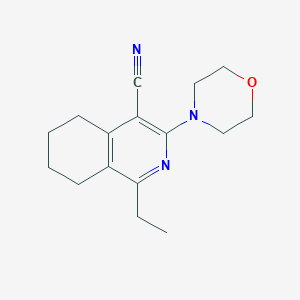![molecular formula C14H16N2O3 B5518341 ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that yield various structurally related compounds. A method described involves the reaction of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds to produce ethyl 3-(4-bromo-3-methyl-2-butenyl)-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-quinolinecarboxylate and related derivatives (Reisch, Iding, & Bassewitz, 1993). Another approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate, leading to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives, showcasing the versatility of starting materials for synthesizing quinoline derivatives (Jentsch et al., 2018).
Aplicaciones Científicas De Investigación
Optical Characterizations for Photodiode Applications
Research conducted by Elkanzi et al. (2020) focused on the synthesis of a novel compound closely related to ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate for applications in organic photodiodes. The study highlighted the compound's remarkable optical behavior and potential for manufacturing organic photodiodes based on nanostructured films, emphasizing its utility in materials science and engineering (Elkanzi et al., 2020).
Synthesis and Antimicrobial Activity
Another aspect of research on similar quinoline derivatives was explored by Tamura et al. (1982), who investigated the synthesis and antimicrobial properties of 5-hydroxy-3-quinolinecarboxylic acids and their derivatives. This study contributes to the field of synthetic chemistry and highlights the potential of these compounds in developing new antimicrobial agents (Tamura et al., 1982).
Organic–Inorganic Photodiode Fabrication
Research on 4H-pyrano[3,2-c]quinoline derivatives by Zeyada et al. (2016) delves into their photovoltaic properties and applications in fabricating organic–inorganic photodiodes. The study suggests that these compounds could play a crucial role in developing new photodiode technologies, showcasing their importance in both organic electronics and photovoltaic research (Zeyada et al., 2016).
Dyes for Liquid Crystal Displays
Bojinov and Grabchev (2003) synthesized new fluorescent quinoline derivatives for potential application in liquid crystal displays (LCDs). Their research indicates the potential of these compounds to improve the performance and color properties of LCDs, contributing significantly to the field of materials chemistry and display technology (Bojinov & Grabchev, 2003).
Antibacterial Activity of Pyranoquinoline Derivatives
Asghari et al. (2014) explored the synthesis and antibacterial activity of pyranoquinoline derivatives, offering insights into their effectiveness against various bacterial strains. This study contributes to the search for new antimicrobial agents and highlights the therapeutic potential of quinoline derivatives in combating bacterial infections (Asghari et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16-12-6-4-3-5-10(12)13(11)15-7-8-17/h3-6,9,17H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDVAMMHCDDOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)


![1-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5518331.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)